N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a methoxyphenyl group, and a cyclohexylglycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with cyclohexylglycine: The sulfonyl chloride intermediate is then reacted with cyclohexylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-4-hydroxyphenylsulfonyl-N~2~-cyclohexylglycinamide.
Reduction: Formation of 3-chloro-4-methoxyphenylsulfide-N~2~-cyclohexylglycinamide.
Substitution: Formation of 3-methoxy-4-methoxyphenylsulfonyl-N~2~-cyclohexylglycinamide.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide can be compared with other similar compounds, such as:
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide: Similar structure but with a methyl group instead of a cyclohexyl group.
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylglycinamide: Similar structure but with an ethyl group instead of a cyclohexyl group.
The uniqueness of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide lies in its cyclohexyl group, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-8-7-12(9-13(14)16)23(20,21)18(10-15(17)19)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKWOPKNDXAQRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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